molecular formula C7H7NO7S B11781470 4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid

Katalognummer: B11781470
Molekulargewicht: 249.20 g/mol
InChI-Schlüssel: CRMOMGZSAJKGPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid typically involves the nitration of a furan derivative followed by sulfonylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different properties and applications depending on the specific functional groups introduced.

Wissenschaftliche Forschungsanwendungen

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in treating bacterial infections.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects. The sulfonyl group may also play a role in enhancing the compound’s stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and nitro groups make it particularly effective in certain reactions and applications, setting it apart from other furan derivatives.

Eigenschaften

Molekularformel

C7H7NO7S

Molekulargewicht

249.20 g/mol

IUPAC-Name

4-(methylsulfonylmethyl)-5-nitrofuran-2-carboxylic acid

InChI

InChI=1S/C7H7NO7S/c1-16(13,14)3-4-2-5(7(9)10)15-6(4)8(11)12/h2H,3H2,1H3,(H,9,10)

InChI-Schlüssel

CRMOMGZSAJKGPA-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)CC1=C(OC(=C1)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.